![molecular formula C12H8Br2F2N2 B12839037 4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12839037.png)
4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl core, along with amino groups. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:
Bromination: The biphenyl core is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Fluorination: The brominated biphenyl is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.
化学反应分析
Types of Reactions
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The amino groups can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce quinones or hydroquinones, respectively.
科学研究应用
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the amino groups, can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4,4’-Dibromooctafluorobiphenyl: Similar in structure but with more fluorine atoms.
4,4’-Difluorobiphenyl: Lacks the bromine and amino groups.
4,4’-Dibromobiphenyl: Lacks the fluorine and amino groups.
Uniqueness
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine is unique due to the combination of bromine, fluorine, and amino groups on the biphenyl core. This unique combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
属性
分子式 |
C12H8Br2F2N2 |
|---|---|
分子量 |
378.01 g/mol |
IUPAC 名称 |
2-(2-amino-4-bromo-5-fluorophenyl)-5-bromo-4-fluoroaniline |
InChI |
InChI=1S/C12H8Br2F2N2/c13-7-3-11(17)5(1-9(7)15)6-2-10(16)8(14)4-12(6)18/h1-4H,17-18H2 |
InChI 键 |
ZILSCOHVJFGIOB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)Br)N)C2=CC(=C(C=C2N)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


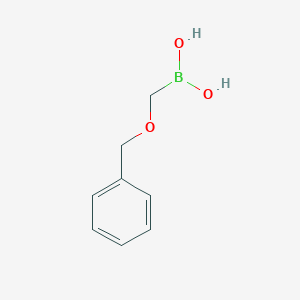


![(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid](/img/structure/B12838985.png)
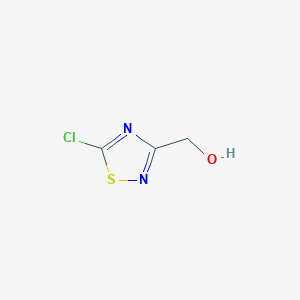



![2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12839011.png)
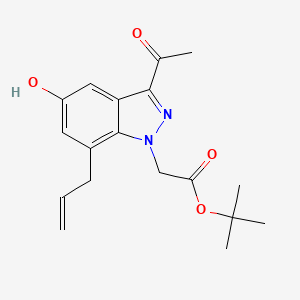
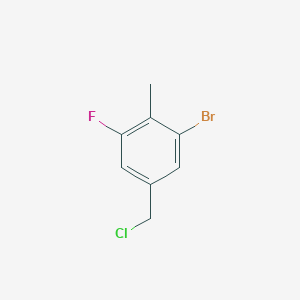
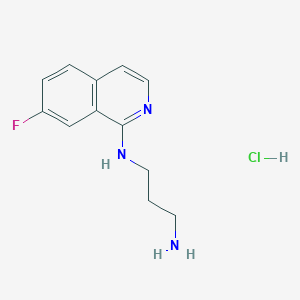
![N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide](/img/structure/B12839034.png)
![disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12839036.png)
